molecular formula C13H17ClO2 B7860250 1-(5-Chloro-2-(isopentyloxy)phenyl)ethanone

1-(5-Chloro-2-(isopentyloxy)phenyl)ethanone

Cat. No.: B7860250
M. Wt: 240.72 g/mol
InChI Key: UBWCKOXTIBQECC-UHFFFAOYSA-N
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Description

1-(5-Chloro-2-(isopentyloxy)phenyl)ethanone is a substituted acetophenone derivative featuring a chlorine atom at the 5-position of the phenyl ring and an isopentyloxy group at the 2-position. These analogs are often intermediates in pharmaceutical synthesis or bioactive agents themselves .

Properties

IUPAC Name

1-[5-chloro-2-(3-methylbutoxy)phenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClO2/c1-9(2)6-7-16-13-5-4-11(14)8-12(13)10(3)15/h4-5,8-9H,6-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBWCKOXTIBQECC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOC1=C(C=C(C=C1)Cl)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(5-Chloro-2-(isopentyloxy)phenyl)ethanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the alkylation of 5-chloro-2-hydroxyacetophenone with isopentyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like acetone or dimethylformamide (DMF) under reflux conditions to yield the desired product .

Chemical Reactions Analysis

1-(5-Chloro-2-(isopentyloxy)phenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield alcohol derivatives.

    Substitution: The chloro group in the phenyl ring can be substituted with other nucleophiles like amines or thiols under appropriate conditions, leading to a variety of substituted products

Scientific Research Applications

1-(5-Chloro-2-(isopentyloxy)phenyl)ethanone has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its unique structural features.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings

Mechanism of Action

The mechanism of action of 1-(5-Chloro-2-(isopentyloxy)phenyl)ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structural modifications of the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Physicochemical Properties

Key structural analogs and their properties are summarized below:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Properties/Data References
1-(5-Chloro-2-phenoxyphenyl)ethanone Phenoxy (2), Cl (5) C₁₄H₁₁ClO₂ 246.69 Melting point: Not reported; ChemSpider ID: 15305916; Used in organic synthesis
1-[5-Chloro-2-(4-chlorophenoxy)phenyl]ethanone 4-Cl-phenoxy (2), Cl (5) C₁₄H₁₀Cl₂O₂ 281.14 Intermediate in Diclosan synthesis; White solid, purity: 0.98
1-(5-Chloro-2-hydroxyphenyl)ethanone Hydroxy (2), Cl (5) C₈H₇ClO₂ 170.59 CAS: 1450-74-4; Melting point: Not reported; Antibacterial precursor
1-(5-Chloro-2-thienyl)ethanone derivatives Thienyl (2), Cl (5) C₇H₅ClOS 172.63 Variants include oxadiazolyl-sulfanyl groups; Antifungal/antimicrobial potential
1-(2-Chloro-4-hydroxy-3-methoxyphenyl)ethanone Cl (2), OH (4), OMe (3) C₉H₉ClO₃ 200.62 Melting point: ~109°C; Synthesized via Friedel-Crafts acylation

Notes:

  • Synthesis Challenges: Analogs with phenoxy or thienyl groups often require multi-step reactions, such as Claisen-Schmidt condensations or Sandmeyer reactions .
Antimicrobial and Antifungal Activity
  • Pyridine-Based Analogs: Compounds like (S)-(4-chlorophenyl)-1-(4-(4-(trifluoromethyl)phenyl)-piperazin-1-yl)-2-(pyridin-3-yl)ethanone (UDO) inhibit CYP51 enzymes in Trypanosoma cruzi, showing efficacy comparable to posaconazole .
  • Chalcone Derivatives: 1-(3-(5-Chloro-2-hydroxyphenyl)-5-aryl-4,5-dihydropyrazol-1-yl)ethanone derivatives exhibit significant antibacterial and anti-inflammatory activities, with some surpassing standard drugs like Bavistin in antifungal potency .
  • Thienyl-Oxadiazole Hybrids: 1-(5-Chloro-2-thienyl)-2-{[5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone (CAS: 1091758-96-1) shows promise against fungi, though specific MIC values are unreported .
Enzyme Inhibition and Pharmacological Potential
  • PDE10 Inhibitors: Optically active derivatives like (S)-1-(5-(4-chloro-3,5-dimethoxyphenyl)furan-2-yl)-2-ethoxy-2-(4-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl)ethanone target PDE10 enzymes, relevant in neurological disorders .

Biological Activity

1-(5-Chloro-2-(isopentyloxy)phenyl)ethanone is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 1-(5-Chloro-2-(isopentyloxy)phenyl)ethanone can be represented as follows:

  • Molecular Formula : C13H15ClO2
  • Molecular Weight : 240.71 g/mol

This compound features a chloro-substituted phenyl ring and an isopentyloxy group, which are critical for its biological activity.

Research indicates that 1-(5-Chloro-2-(isopentyloxy)phenyl)ethanone may interact with various biological targets, particularly within the central nervous system. Its potential as a selective agonist for the serotonin receptor subtype 5-HT(2C) has been highlighted in recent studies, suggesting implications for treating psychiatric disorders and obesity .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Receptor Modulation Agonist for 5-HT(2C) receptors
Antitumor Activity Evaluated in various cancer cell lines
Plant Growth Regulation Modulates growth in Arabidopsis seedlings

Antitumor Activity

A significant focus of research has been on the antitumor properties of 1-(5-Chloro-2-(isopentyloxy)phenyl)ethanone. In vitro studies demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines, including A549 (lung cancer) and H1975 (non-small cell lung cancer). The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.

Case Study: Antitumor Efficacy

In a study published in the Journal of Medicinal Chemistry, the compound was tested against various cancer cell lines, showing promising results with IC50 values indicating effective concentrations for inhibiting cell growth . The data suggested that structural modifications could enhance its potency.

Applications in Agriculture

Beyond its pharmaceutical potential, 1-(5-Chloro-2-(isopentyloxy)phenyl)ethanone has shown efficacy as a plant growth regulator. Research indicates that it can reduce root elongation in Arabidopsis seedlings, suggesting possible applications in agricultural biotechnology for controlling plant growth and development .

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